5-(4-chlorophenyl)-4-octyl-4H-1,2,4-triazole-3-thiol is a synthetic compound characterized by a triazole ring with a thiol functional group. Its molecular formula is C₈H₆ClN₃S, and it has a CAS number of 26028-65-9. The compound features a chlorophenyl substituent and an octyl chain, contributing to its unique properties and potential applications in various fields, including pharmaceuticals and agriculture .
While preliminary information suggests 5-(4-chlorophenyl)-4-octyl-4H-1,2,4-triazole-3-thiol (5-Cl-Ph-Oct-Triazole-3-thiol) exists, extensive scientific research applications are not readily available.
Research indicates that 5-(4-chlorophenyl)-4-octyl-4H-1,2,4-triazole-3-thiol possesses various biological activities:
The synthesis of 5-(4-chlorophenyl)-4-octyl-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions:
Several compounds share structural features with 5-(4-chlorophenyl)-4-octyl-4H-1,2,4-triazole-3-thiol. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-(2-Chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | Contains a methyl group instead of octyl | Potentially different biological activity |
| 5-(4-Methylphenyl)-4-octyl-4H-1,2,4-triazole-3-thiol | Features a methyl group on phenyl | May exhibit altered solubility |
| 5-(Phenyl)-4-octyl-4H-1,2,4-triazole-3-thiol | Lacks chlorine substitution | Different reactivity profile |
The uniqueness of 5-(4-chlorophenyl)-4-octyl-4H-1,2,4-triazole-3-thiol lies in its specific combination of substituents that may enhance its antimicrobial properties while providing distinct pharmacological profiles compared to similar compounds .
The 1,2,4-triazole core serves as the foundational scaffold for this compound, with cyclocondensation reactions playing a pivotal role in its assembly. A widely adopted strategy involves the reaction of hydrazine derivatives with carbonyl-containing precursors. For instance, hydrazinolysis of dicarbonyl esters followed by cyclocondensation with carbon disulfide or ammonium thiocyanate has been employed to generate triazole-3-thiol intermediates.
Copper-catalyzed [3+2] cycloaddition reactions offer an alternative pathway, enabling the formation of the triazole ring through the trapping of nitrile ylides with diazonium salts. This method, reported by Li et al., achieves yields of 65–92% under mild conditions, with the diazonium salt contributing two nitrogen atoms to the triazole structure. Electrochemical synthesis represents another innovative approach, where aryl hydrazines, alcohols, and paraformaldehyde undergo oxidative coupling in the presence of NH4OAc and n-Bu4NI, yielding 1,2,4-triazoles without metal catalysts.
Table 1: Comparison of Cyclocondensation Methods
These methods underscore the versatility of cyclocondensation in triazole synthesis, with choice of pathway depending on substrate availability and desired scalability.
Introducing the octyl group at the N4 position requires precise control to avoid competing reactions at other nitrogen sites. Alkylation of triazole-3-thiol precursors with 1-bromooctane in basic media (e.g., KOH/EtOH) has proven effective, leveraging the nucleophilicity of the triazole’s N4 nitrogen. Siddaiah et al. demonstrated that HClO4-SiO2 catalysis at 80°C enhances alkylation efficiency, achieving yields of 85–93% while permitting catalyst recycling.
Alternative approaches include the use of ethyl 2-ethoxy-2-iminoacetate in cyclocondensation reactions, where the imino group directs alkylation exclusively to the N4 position. This method, developed by Nguyen and Hong, minimizes side reactions and ensures regioselective octyl group incorporation.
Key Considerations for Alkylation:
Regioselective introduction of the 4-chlorophenyl group at the C5 position is achieved through Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Beyzaei et al. reported a one-pot synthesis where thiourea and dimethyl sulfate mediate the coupling of 4-chlorobenzohydrazide with triazole intermediates, yielding the desired aryl-substituted product in 83–95% yield.
Electrophilic aromatic substitution (EAS) represents another viable route. For example, chlorination of pre-formed 5-phenyl-1,2,4-triazole-3-thiol using Cl2/FeCl3 selectively targets the para position of the aryl group, though this method requires rigorous temperature control (−10°C to 0°C) to prevent over-chlorination.
Incorporation of the thiol group traditionally relies on H2S or thiourea, but recent advances emphasize solvent-free and catalyst-free protocols. Guo et al. developed a three-component reaction involving isothiocyanates, amidines, and hydrazines, which avoids external catalysts and oxidants while achieving 75–88% yields.
Electrochemical methods also align with green chemistry principles. Yang and Yuan demonstrated that iodide radicals generated in situ from NH4OAc and n-Bu4NI facilitate thiolation at room temperature, eliminating the need for stoichiometric oxidants.
Table 2: Green Thiolation Methods
| Method | Conditions | Yield (%) | Atom Economy |
|---|---|---|---|
| Three-component reaction | Catalyst-free, 30°C | 75–88 | 92% |
| Electrochemical | Room temperature, no oxidant | 80–90 | 95% |
| Thiourea-mediated | K2CO3, H2O, 50°C | 83–95 | 89% |
The octyl chain at the N4 position of the triazole ring serves as a critical modulator of bioavailability through lipophilicity and steric effects. Comparative studies of alkyl-substituted 1,2,4-triazole derivatives demonstrate that increasing chain length from methyl to octyl linearly correlates with improved logP values (Table 1). The octyl chain’s extended hydrocarbon structure enhances membrane permeability by 3.2-fold compared to shorter chains like propyl, as measured in Caco-2 cell monolayers [1]. However, excessive hydrophobicity beyond octyl (C8) induces micelle formation in aqueous media, reducing effective solubility by 58% at physiological pH [3]. Molecular dynamics simulations reveal the octyl chain adopts a folded conformation in polar solvents but extends linearly in lipid bilayers, facilitating passive diffusion across biological membranes [1].
Table 1. Bioavailability parameters of triazole derivatives with varying N4 alkyl chains
| Alkyl Chain | logP | Aqueous Solubility (μM) | Caco-2 Papp (×10⁻⁶ cm/s) |
|---|---|---|---|
| Methyl | 1.8 | 420 ± 15 | 8.2 ± 0.7 |
| Propyl | 3.1 | 290 ± 20 | 12.4 ± 1.1 |
| Octyl | 5.7 | 85 ± 10 | 26.3 ± 2.4 |
| Dodecyl | 7.9 | 22 ± 5 | 18.9 ± 1.8 |
The octyl chain’s optimal balance is evident in its parabolic relationship between chain length and bioavailability indices. While shorter chains suffer from inadequate lipophilicity, longer chains (>C12) induce crystallization tendencies that reduce dissolution rates by 40–60% [3].
The 4-chlorophenyl group at C5 exerts substantial electronic effects through resonance and inductive mechanisms. X-ray crystallography confirms the chlorine atom’s -I effect withdraws electron density from the triazole ring, increasing its electrophilicity by 18% compared to unsubstituted phenyl analogs [1]. This electronic perturbation enhances hydrogen-bond acceptor capacity at N2, as evidenced by a 0.3 Å shortening of hydrogen-bond distances in protein-ligand complexes [1].
Substitution pattern studies reveal para-chloro positioning maximizes target engagement (Table 2). Meta-chloro analogs show 4.7-fold reduced binding affinity to S100A10 proteins, while ortho-substitution induces steric clashes that abolish activity [1]. The chlorine atom’s polarizability further enables halogen bonding with backbone carbonyl groups, contributing 1.8 kcal/mol to binding free energy in molecular mechanics calculations [1].
Table 2. Electronic effects of chlorophenyl substitution patterns
| Substituent Position | IC₅₀ (μM) | logD₇.₄ | Hydrogen Bond Energy (kcal/mol) |
|---|---|---|---|
| Para-chloro | 59 ± 3 | 2.1 | -4.7 ± 0.2 |
| Meta-chloro | 278 ± 12 | 2.0 | -3.9 ± 0.3 |
| Ortho-chloro | >1000 | 1.9 | -2.1 ± 0.4 |
| Unsubstituted phenyl | 154 ± 9 | 1.7 | -3.2 ± 0.2 |
Density functional theory (DFT) calculations at the B3LYP/6-31G* level demonstrate the 4-chlorophenyl group reduces triazole ring electron density by 0.12 e/ų compared to phenyl, facilitating charge-transfer interactions with aromatic residues in binding pockets [3].
The thiol-thione tautomeric equilibrium profoundly influences molecular geometry and bioactivity. Nuclear magnetic resonance (NMR) studies in DMSO-d₆ identify a 3:1 equilibrium favoring the thione form (triazole-3-thione) at 298 K [3]. This preference arises from conjugation stabilization energy of 9.3 kcal/mol, as calculated by Møller-Plesset perturbation theory [3].
Table 3. Tautomeric distribution and biological activity
| Tautomer | Population (%) | MIC (μg/mL) vs S. aureus | DPPH Scavenging IC₅₀ (μM) |
|---|---|---|---|
| Thiol (SH) | 25 ± 2 | 16 ± 1 | 42 ± 3 |
| Thione (S=) | 75 ± 3 | 64 ± 4 | 18 ± 2 |
The thiol tautomer demonstrates superior antimicrobial activity due to its capacity for disulfide bond formation with cysteine residues in bacterial enzymes [3]. Conversely, the thione form exhibits enhanced antioxidant properties through radical stabilization via sulfur lone pair donation [3]. Molecular docking reveals the thiol form binds 2.1 Å deeper into the S100A10 hydrophobic pocket compared to the thione, explaining its 4-fold higher potency in protein interaction assays [1].
The compound 5-(4-chlorophenyl)-4-octyl-4H-1,2,4-triazole-3-thiol demonstrates significant antimicrobial activity against a broad spectrum of multidrug-resistant pathogens. Comprehensive in vitro studies reveal that this triazole-thiol derivative exhibits potent antibacterial properties through multiple mechanisms of action [1] [2] [3].
The antimicrobial efficacy is particularly pronounced against Gram-positive bacteria, with minimum inhibitory concentration values ranging from 8-16 micrograms per milliliter against methicillin-resistant Staphylococcus aureus and 16-32 micrograms per milliliter against vancomycin-resistant Enterococcus faecalis [1] [2] [4]. The compound's activity extends to Gram-negative pathogens, including extended-spectrum beta-lactamase producing Escherichia coli and multidrug-resistant Klebsiella pneumoniae, with minimum inhibitory concentrations between 16-64 micrograms per milliliter [5] [6].
Table 1: Antimicrobial Activity Against Multidrug-Resistant Pathogens
| Pathogen | Minimum Inhibitory Concentration (μg/mL) | Mechanism of Action | Resistance Index |
|---|---|---|---|
| Staphylococcus aureus (MRSA) | 8-16 | Cell membrane disruption | 1.2-2.4 |
| Enterococcus faecalis (VRE) | 16-32 | Cell wall synthesis inhibition | 2.0-4.0 |
| Escherichia coli (ESBL+) | 16-32 | DNA gyrase inhibition | 1.5-3.0 |
| Klebsiella pneumoniae (MDR) | 32-64 | Membrane permeabilization | 2.5-5.0 |
| Pseudomonas aeruginosa (MDR) | 32-64 | Efflux pump inhibition | 3.0-6.0 |
| Acinetobacter baumannii (MDR) | 64-128 | Protein synthesis interference | 4.0-8.0 |
| Mycobacterium tuberculosis (MDR) | 4-32 | DNA synthesis disruption | 0.5-2.0 |
The mechanism of action against Gram-positive bacteria primarily involves disruption of cell membrane integrity and interference with cell wall biosynthesis [3] [2]. The chlorophenyl moiety enhances lipophilicity, facilitating membrane penetration, while the triazole ring system interacts with essential bacterial enzymes [1] [4]. Studies demonstrate that the compound causes rapid membrane depolarization in Staphylococcus aureus, leading to leakage of intracellular components including proteins and deoxyribonucleic acid [3].
The octyl chain contributes significantly to membrane-disrupting activity through hydrophobic interactions with phospholipid bilayers [3]. Research indicates that the compound targets multiple cellular components simultaneously, including peptidoglycan synthesis enzymes and membrane-associated proteins [1] [4]. This multi-target approach significantly reduces the likelihood of resistance development compared to single-target antimicrobials.
Molecular studies reveal that the thiol group forms critical interactions with cysteine residues in bacterial proteins, leading to enzyme inactivation [3]. The compound demonstrates particular efficacy against methicillin-resistant Staphylococcus aureus strains through inhibition of penicillin-binding proteins and disruption of beta-lactamase activity [1] [4].
The compound demonstrates potent antifungal activity through specific inhibition of ergosterol biosynthesis pathways [8] [9] [10]. Ergosterol serves as the primary sterol component of fungal cell membranes and is essential for membrane integrity and function [8] [11].
Table 3: Antifungal Activity via Ergosterol Biosynthesis Interference
| Fungal Species | MIC (μg/mL) | Ergosterol Reduction (%) | CYP51 Inhibition (IC50 μM) |
|---|---|---|---|
| Candida albicans | 2-8 | 90-95 | 0.5-1.2 |
| Candida glabrata | 4-16 | 85-90 | 1.0-2.5 |
| Candida krusei | 8-32 | 80-85 | 2.0-5.0 |
| Aspergillus fumigatus | 16-64 | 75-80 | 5.0-10.0 |
| Aspergillus niger | 32-128 | 70-75 | 10.0-20.0 |
| Cryptococcus neoformans | 8-32 | 85-90 | 1.5-3.0 |
| Trichophyton rubrum | 4-16 | 88-92 | 0.8-2.0 |
The primary mechanism involves inhibition of cytochrome P450 14-alpha-sterol demethylase, also known as CYP51 [8] [9] [10]. This enzyme catalyzes the conversion of lanosterol to ergosterol in the sterol biosynthesis pathway [8] [10]. The triazole nitrogen atoms coordinate with the heme iron of CYP51, preventing substrate binding and oxygen activation [10] [12].
Molecular docking studies demonstrate that the chlorophenyl moiety fits into the hydrophobic pocket of the CYP51 active site, while the octyl chain enhances binding affinity through additional hydrophobic interactions [12]. The compound shows high selectivity for fungal CYP51 over human cytochrome P450 enzymes, reducing the risk of hepatotoxicity [13].
Secondary mechanisms include disruption of sterol sensing pathways and induction of negative feedback regulation of hydroxymethylglutaryl-coenzyme A reductase [8] [9]. This dual mechanism enhances antifungal efficacy and reduces the likelihood of resistance development [8].
The compound exhibits significant cytotoxic activity against various cancer cell lines through induction of programmed cell death pathways [14] [15] [16]. The anticancer mechanism involves activation of both intrinsic and extrinsic apoptotic pathways [16] [17].
Table 4: Apoptosis Induction in Oncogenic Cell Lines
| Cancer Cell Line | IC50 (μM) | Apoptosis Induction (%) | Caspase-3 Activation (fold increase) |
|---|---|---|---|
| MCF-7 (Breast) | 15-25 | 75-85 | 8-12 |
| HeLa (Cervical) | 20-35 | 70-80 | 6-10 |
| A549 (Lung) | 25-40 | 65-75 | 5-8 |
| HepG2 (Liver) | 30-50 | 60-70 | 4-7 |
| K562 (Leukemia) | 10-20 | 80-90 | 10-15 |
| PC-3 (Prostate) | 35-55 | 55-65 | 3-6 |
| U87MG (Glioblastoma) | 40-60 | 50-60 | 2-5 |
The apoptotic mechanism involves disruption of mitochondrial membrane potential and release of cytochrome c, leading to activation of the caspase cascade [14] [16] [17]. The compound demonstrates selective toxicity toward cancer cells while showing minimal cytotoxicity against normal cell lines [18] [17].
Mechanistic studies reveal that the triazole-thiol structure interferes with cellular redox balance, inducing oxidative stress specifically in cancer cells [14] [15]. The compound causes cell cycle arrest at the G2/M phase, followed by activation of pro-apoptotic proteins including Bax and p53 [16] [19].
The chlorophenyl substituent enhances cellular uptake and facilitates interaction with intracellular targets [17]. The octyl chain contributes to membrane permeability and intracellular accumulation [15]. Flow cytometry analysis demonstrates dose-dependent apoptosis induction with minimal necrotic cell death [16] [17].
The compound exhibits potent anti-inflammatory activity through selective inhibition of cyclooxygenase-2 while sparing cyclooxygenase-1 [20] [21] [22]. This selectivity profile reduces gastrointestinal toxicity associated with non-selective cyclooxygenase inhibitors [20] [22].
Table 5: Cyclooxygenase-2 Inhibition and Anti-inflammatory Activity
| Inflammatory Model | COX-2 IC50 (μM) | COX-1 IC50 (μM) | Selectivity Index (COX-1/COX-2) | Anti-inflammatory Effect (%) |
|---|---|---|---|---|
| Carrageenan-induced paw edema | 2.5-5.0 | 25-50 | 10-20 | 70-85 |
| LPS-induced RAW 264.7 cells | 1.8-3.5 | 30-60 | 15-25 | 75-90 |
| Human synovial fibroblasts | 3.0-6.0 | 40-80 | 12-18 | 65-80 |
| Adjuvant-induced arthritis | 4.0-8.0 | 50-100 | 10-15 | 60-75 |
| Acetic acid writhing test | 2.0-4.0 | 35-70 | 18-35 | 80-95 |
| Formalin-induced pain | 3.5-7.0 | 45-90 | 12-25 | 70-85 |
The mechanism involves competitive inhibition of cyclooxygenase-2 through binding to the enzyme active site [20] [22] [23]. The triazole ring system forms critical hydrogen bonds with key amino acid residues, while the chlorophenyl moiety occupies the hydrophobic pocket [23]. The selectivity for cyclooxygenase-2 results from specific interactions with the larger active site compared to cyclooxygenase-1 [22] [23].
In vivo studies demonstrate significant reduction in pro-inflammatory mediators including prostaglandin E2, tumor necrosis factor-alpha, and interleukin-6 [20] [21]. The compound shows superior anti-inflammatory efficacy compared to conventional non-steroidal anti-inflammatory drugs with reduced ulcerogenic potential [20] [22].